molecular formula C29H20N6Na2O8S2 B13759683 Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate CAS No. 5938-85-2

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B13759683
CAS No.: 5938-85-2
M. Wt: 690.6 g/mol
InChI Key: QKXHVVHWIWQWCB-UHFFFAOYSA-L
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Description

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate involves multiple steps:

    Diazotization: The process begins with the diazotization of 4-aminobenzoyl chloride to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-3-aminonaphthalene-2-sulphonic acid to form an azo compound.

    Sulphonation: The resulting azo compound undergoes sulphonation to introduce sulphonate groups, enhancing its solubility in water.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of scientific research applications:

    Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bonds in the molecule can undergo reversible cleavage and reformation, allowing it to interact with different molecular targets. The sulphonate groups enhance its solubility and facilitate its interaction with aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 3,3’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis(4-aminonaphthalene-1-sulphonate)
  • Trisodium 4-amino-3-[(2,5-dichloro-4-sulphonatophenyl)azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

Uniqueness

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate stands out due to its unique combination of functional groups, which confer specific properties such as high solubility, stability, and vibrant color. These characteristics make it particularly valuable in applications requiring consistent and reliable performance.

Properties

CAS No.

5938-85-2

Molecular Formula

C29H20N6Na2O8S2

Molecular Weight

690.6 g/mol

IUPAC Name

disodium;7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C29H22N6O8S2.2Na/c30-19-3-1-17(2-4-19)29(37)31-23-11-14-25-18(15-23)16-26(45(41,42)43)27(28(25)36)35-34-21-7-5-20(6-8-21)32-33-22-9-12-24(13-10-22)44(38,39)40;;/h1-16,36H,30H2,(H,31,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2

InChI Key

QKXHVVHWIWQWCB-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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